molecular formula C7H7FN2O3 B1450676 4-Fluoro-2-methoxy-3-nitroaniline CAS No. 2090542-75-7

4-Fluoro-2-methoxy-3-nitroaniline

Cat. No. B1450676
CAS RN: 2090542-75-7
M. Wt: 186.14 g/mol
InChI Key: YSVDABATHQBBKE-UHFFFAOYSA-N
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Description

4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .


Synthesis Analysis

4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . The synthesis of anilines often involves direct nucleophilic substitution, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . The IUPAC Standard InChI is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 .


Chemical Reactions Analysis

4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

The physical properties of 4-Fluoro-2-Methoxy-5-nitroaniline include a molecular weight of 186.14 g/mol and a melting point of 90-94 °C (lit.) . It is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

Pharmaceutical Intermediate

4-Fluoro-2-methoxy-3-nitroaniline: is a valuable intermediate in pharmaceutical synthesis. It plays a crucial role in the production of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is under development for treating various cancers . As an intermediate, it facilitates the creation of complex molecules that can inhibit the growth of cancer cells.

Dye and Pigment Synthesis

This compound is used in the synthesis of dyes and pigments due to its ability to form stable colored complexes. Its derivatives are often employed in creating materials with specific optical properties for industrial applications, such as textile dyeing and ink manufacturing .

Coordination Chemistry

In coordination chemistry, 4-Fluoro-2-methoxy-3-nitroaniline acts as a ligand to form complexes with various metals. These complexes can be studied for their structural and electronic properties, which are important in catalysis and materials science .

Organic Synthesis Building Block

As a building block in organic synthesis, this compound is used to introduce fluoro and nitro groups into larger molecules. These functional groups are pivotal in modifying the reactivity and physical properties of organic compounds, making them suitable for a wide range of chemical reactions .

Safety and Hazards

4-Fluoro-2-Methoxy-5-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

4-fluoro-2-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDABATHQBBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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